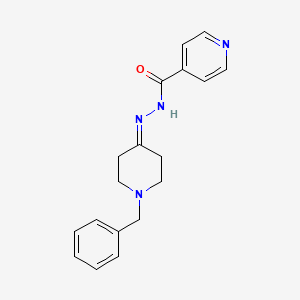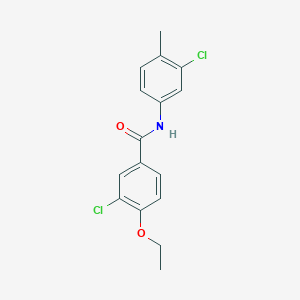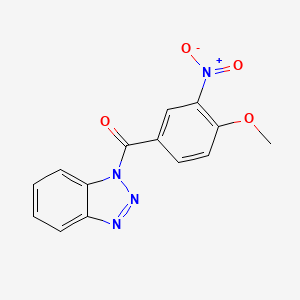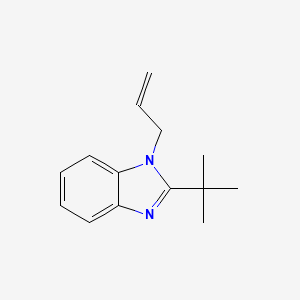![molecular formula C15H15N3OS B5782955 N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide, also known as TIBO, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of HIV/AIDS. TIBO belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mecanismo De Acción
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide inhibits the reverse transcriptase enzyme of HIV by binding to a hydrophobic pocket near the enzyme's active site. This prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. This compound has been shown to be highly selective for the reverse transcriptase enzyme of HIV, with little or no effect on other cellular enzymes.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and does not cause significant side effects in vitro or in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. This compound has been found to have a long half-life in the body, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. This compound has been extensively studied for its mechanism of action and has been shown to be highly selective for the reverse transcriptase enzyme of HIV. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide. One area of interest is the optimization of this compound's pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another area of interest is the development of new this compound derivatives with improved potency and selectivity for the reverse transcriptase enzyme of HIV. Additionally, this compound could be further studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Métodos De Síntesis
The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide involves the condensation of 2-(2-thienyl)imidazo[1,2-a]pyridine-3-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. This compound has been found to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for the development of new anti-HIV drugs.
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-6-13(19)17-15-14(11-7-5-10-20-11)16-12-8-3-4-9-18(12)15/h3-5,7-10H,2,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYJHLBFLETIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)


![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)